C19H18BrNO4

Description

Significance and Research Trajectory of C19H18BrNO4 within Chemical Sciences

The significance of a compound like this compound is not isolated to its specific formula but is deeply rooted in the broader research of the heterocyclic families it represents. The trajectory of research has been to synthesize and explore derivatives of these core structures to understand their structure-activity relationships. The development of synthetic methodologies, often focusing on efficiency and green chemistry principles, is a major area of investigation. nih.goveurekaselect.com The study of such compounds contributes to the fundamental understanding of reaction mechanisms and the development of new chemical entities with potential applications in various scientific fields.

Classification and Structural Archetypes Relevant to this compound Research

The structural diversity of compounds with the formula this compound necessitates a classification based on their core heterocyclic systems. The following subsections explore the key structural archetypes relevant to the research surrounding this molecular formula.

Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds that are prevalent in nature and have garnered significant attention in medicinal chemistry. eurekaselect.com The chromene scaffold is a constituent of many natural products and synthetic compounds with a wide range of biological activities. nih.gov Research in this area focuses on the synthesis of novel chromene derivatives and the evaluation of their chemical and physical properties.

The synthesis of 2-amino-4H-chromenes, a class to which a this compound variant belongs, is often achieved through multi-component reactions, which are valued for their efficiency and atom economy. jwent.net These reactions typically involve an aldehyde, a phenol (B47542) (like resorcinol), and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate).

Table 1: Synthesis Strategies for Chromene Derivatives

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| One-pot three-component reaction | Fe3O4@SiO2-SO3H nanocatalyst, methanol | High yield, easy separation of catalyst, green solvent | jwent.net |

| Microwave-assisted synthesis | Various catalysts | Rapid reaction times, efficient | nih.gov |

| Eco-friendly synthesis | Ultrasound, non-toxic catalysts, green solvents | Reduced environmental impact, sustainable | nih.gov |

The epoxybenzooxocine framework is a complex and rare tetracyclic ring system found in a class of natural products known as integrastatins, such as integrastatin A and B. rsc.orgcaltech.edu These compounds are of significant interest due to their biological activities. The core structure features a [3.3.1]-dioxabicycle embedded within a larger ring system. caltech.edu

Research in this area is heavily focused on the total synthesis of the integrastatin core and its analogues. caltech.edudntb.gov.ua The development of synthetic routes to the epoxybenzooxocine skeleton is a challenging task that drives innovation in synthetic methodology. researchgate.netresearchgate.net

Table 2: Research Highlights on the Integrastatin Core

| Research Focus | Key Findings | Reference |

|---|---|---|

| Total Synthesis of Integrastatin B | Achieved in 7 steps with a 17.9% overall yield. | researchgate.net |

| Convergent Synthesis of the Core | A rapid, 4-step synthesis of the tetracyclic core was developed. | caltech.edu |

| Synthesis of Analogues | Pyrimidine and pyridine-containing structural analogues have been synthesized. | rsc.orgthieme-connect.com |

Pyrrole (B145914) and indole (B1671886) moieties are fundamental five-membered nitrogen-containing heterocycles that are ubiquitous in biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. irjmets.com The indole ring system, a fusion of a benzene (B151609) and a pyrrole ring, is a privileged scaffold in medicinal chemistry.

The study of indole derivatives involves a vast area of chemical research, from the development of classical synthetic methods like the Fischer indole synthesis to modern, more sustainable approaches. irjmets.comreddit.com The reactivity of the indole nucleus, particularly its propensity for electrophilic substitution at the C3 position, is a central theme in its chemistry. irjmets.com The photophysical properties of indole and its derivatives are also an active area of investigation, with relevance to understanding protein fluorescence. acs.orgacs.org

Current Research Frontiers and Unresolved Questions Pertaining to this compound

The research frontiers for compounds like this compound are intrinsically linked to the challenges and future directions of the heterocyclic chemistry fields they belong to. A major driving force is the development of more sustainable and efficient synthetic methods. numberanalytics.com This includes the use of green solvents, novel catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. nih.gov

In the realm of chromene synthesis, challenges remain in achieving high selectivity and diversifying the substitution patterns on the heterocyclic ring. jwent.net For the complex epoxybenzooxocine frameworks, the development of more convergent and scalable synthetic routes is a primary objective to enable further biological evaluation of this rare class of compounds. caltech.edu

For indole derivatives, despite a wealth of synthetic methods, there are still unresolved questions regarding reaction mechanisms and the ability to achieve specific substitution patterns with complete control. reddit.comacs.org The development of new catalytic systems that can functionalize the indole core in novel ways is a continuous pursuit. chim.it Furthermore, understanding the intricate photophysics of indole derivatives in different environments remains an area of active research with implications for biophysical studies. acs.org The future of heterocyclic chemistry research will likely involve greater interdisciplinary collaboration and the use of computational modeling to predict properties and guide synthetic efforts. numberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C19H18BrNO4 |

|---|---|

Molecular Weight |

404.3 g/mol |

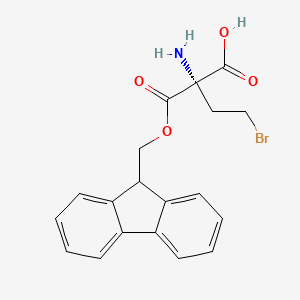

IUPAC Name |

(2S)-2-amino-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |

InChI |

InChI=1S/C19H18BrNO4/c20-10-9-19(21,17(22)23)18(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11,21H2,(H,22,23)/t19-/m0/s1 |

InChI Key |

QNMFEGYIKJOGMR-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@](CCBr)(C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCBr)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for C19h18brno4 and Its Analogs

Established Synthetic Pathways for C19H18BrNO4 Core Structure

The synthesis of the 4H-chromene scaffold, a key structural feature of many this compound isomers, is well-established in the scientific literature. These methods often prioritize efficiency, atom economy, and the generation of molecular diversity.

Multi-component Reactions and Cyclization Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. This approach is particularly favored for the synthesis of 2-amino-4H-chromene derivatives due to its operational simplicity and high yields. semnan.ac.irsharif.edu

The most common MCR for synthesizing the 4H-chromene core involves the condensation of an aromatic aldehyde (such as a bromo-substituted benzaldehyde), an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a phenolic component (for instance, a substituted resorcinol or naphthol). oiccpress.commdpi.com The reaction sequence is a domino process that begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. orientjchem.orgpurechemistry.org This is followed by a Michael addition of the phenolic hydroxyl group to the newly formed electron-deficient alkene. The final step is an intramolecular cyclization to yield the stable 4H-chromene ring system. mdpi.comresearchgate.net

The versatility of this MCR allows for the introduction of a wide variety of substituents at different positions of the chromene ring by simply changing the starting materials. This is crucial for creating libraries of this compound analogs for structure-activity relationship studies.

Condensation and Alkylation Strategies

Condensation reactions are at the heart of the synthesis of the this compound core structure. The Knoevenagel condensation, as mentioned earlier, is the initial and rate-determining step in many of the multi-component syntheses of 4H-chromenes. orientjchem.orgwikipedia.org This reaction involves the formation of a new carbon-carbon double bond and is typically catalyzed by a base. purechemistry.org The choice of base can range from simple organic amines like piperidine to more complex catalytic systems. mdpi.comyoutube.com

Alkylation strategies can also be employed, particularly for the synthesis of precursors or for the modification of the chromene scaffold. For instance, O-alkylation of the phenolic hydroxyl group can be performed to introduce different alkoxy substituents, which can influence the biological activity of the final compound. Similarly, N-alkylation of the amino group in 2-amino-4H-chromenes can provide a route to a diverse range of derivatives.

Functionalization and Derivatization Routes

Once the core this compound structure is assembled, further functionalization and derivatization can be carried out to fine-tune its properties. The 2-amino group in the 4H-chromene ring is a versatile handle for various chemical transformations. It can undergo acylation, sulfonylation, or reaction with isocyanates to form the corresponding amides, sulfonamides, and ureas.

The aromatic rings of the this compound molecule can also be subjected to electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The presence of activating groups like the hydroxyl and amino moieties and the deactivating effect of the bromo and ester groups will direct the position of further substitutions.

Development of Novel Synthetic Approaches and Catalytic Systems

To improve the efficiency, sustainability, and scope of the synthesis of this compound and its analogs, researchers have focused on developing novel synthetic approaches and catalytic systems.

Ionic Base Catalysis

Ionic liquids (ILs) have emerged as green and reusable alternatives to traditional organic solvents and catalysts. researchgate.net In the context of 4H-chromene synthesis, basic ionic liquids have been shown to be effective catalysts for the multi-component reaction. researchgate.net These catalysts can promote the Knoevenagel condensation and subsequent cyclization steps under mild reaction conditions. researchgate.net The use of ionic liquids often leads to higher yields, shorter reaction times, and easier product isolation. researchgate.net Furthermore, the reusability of the ionic liquid catalyst makes the process more economical and environmentally friendly. researchgate.net

Inorganic bases have also been effectively utilized as catalysts. For instance, anhydrous lithium hydroxide has been successfully employed for the synthesis of (2-amino-3-cyano-4H-chromene-4-yl) phosphonate derivatives in good to excellent yields under mild conditions. Other inorganic base catalysts explored for the synthesis of 2-amino-4H-chromenes include magnesium oxide and calcium hydroxide. nih.gov

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Basic Ionic Liquids | Room temperature, aqueous media | High yields, reusability, environmentally benign | researchgate.net |

| Anhydrous Lithium Hydroxide | Mild conditions | Good to excellent yields for phosphonate derivatives | |

| Magnesium Oxide (MgO) | One-pot reaction | Inexpensive, stable, and recyclable heterogeneous catalyst | nih.gov |

| Calcium Hydroxide (Ca(OH)2) | One-pot reaction with resorcinols | Efficient for specific starting materials | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a powerful tool for accelerating chemical reactions. semnan.ac.irresearchgate.net In the synthesis of this compound analogs, microwave irradiation has been successfully applied to the one-pot, multi-component synthesis of 4H-chromene derivatives. semnan.ac.iruomosul.edu.iq The use of microwaves can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. nih.gov

Microwave-assisted synthesis is often combined with the use of solid supports or catalysts, which can further enhance the efficiency of the process. For example, a strontium arsenate pyrochlore material has been used as a nanocatalyst for the three-component synthesis of 2-amino-4H-chromene derivatives under microwave irradiation in water, highlighting a green chemistry approach. semnan.ac.ir

| Methodology | Typical Reaction Time | Yield Improvement | Key Features | Reference |

|---|---|---|---|---|

| Microwave-assisted MCR with Sr2As2O7 nanocatalyst | 6-9 minutes | Often higher than conventional methods | Environmentally friendly (water as solvent), catalyst reusability | semnan.ac.ir |

| Microwave-assisted metal-free synthesis of chromene triazoles | 10-20 minutes | Good yields | "One-pot" procedure, uses PEG400 as a green solvent | |

| Conventional heating | Several hours | Variable | Standard laboratory procedure | nih.gov |

Unable to Identify Specific Compound for this compound

Despite a comprehensive search across multiple chemical databases and scientific literature, a specific, well-characterized chemical compound with the molecular formula this compound could not be definitively identified. The absence of a known structure and name for this molecular formula prevents the generation of a scientifically accurate article detailing its specific synthetic methodologies.

The molecular formula this compound represents a combination of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. However, a molecular formula alone can correspond to a vast number of potential isomers—molecules with the same atoms but different structural arrangements. Each unique isomer possesses distinct chemical and physical properties, and critically, requires a specific and unique synthetic pathway for its creation.

The detailed outline provided for the article requires specific information on advanced synthetic strategies, including:

Metal-Catalyzed Transformations: Such as copper-catalyzed intramolecular coupling and palladium catalysis.

Asymmetric Synthetic Methodologies: Techniques to produce a specific stereoisomer.

Reaction Optimization Strategies: Methods to improve the yield and efficiency of the synthesis.

Synthesis of Structural Analogs and Derivatives: The creation of closely related compounds.

Stereoselective and Enantioselective Synthesis: Precise methods for controlling the 3D arrangement of atoms in chiral molecules.

Searches were conducted in major public chemical databases, including PubChem and ChemSpider, as well as in broader scientific literature. These searches did not yield a named compound with the exact molecular formula this compound for which synthetic details are published. The results included compounds with similar, but not identical, molecular formulas or general discussions of synthetic methods for classes of compounds that might share some structural features.

Therefore, until a specific compound corresponding to this compound is identified, it is not possible to provide the requested detailed article on its synthesis. Further research would require a specific chemical name or a structural representation (such as a SMILES string or IUPAC name) to proceed.

Mechanistic Investigations of Reactions Involving C19h18brno4

Elucidation of Reaction Mechanisms in C19H18BrNO4 Synthesis

The synthesis of this compound primarily involves the protection of the amino group of (R)-2-amino-4-bromobutanoic acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This process is a cornerstone of solid-phase peptide synthesis (SPPS), where the temporary protection of the amine functionality is essential. embrapa.br

The most common method for this transformation is the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, typically in a biphasic system with a mild base like sodium bicarbonate, or in an anhydrous medium with a base such as pyridine. total-synthesis.com The mechanism proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of Fmoc-Cl. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable carbamate (B1207046) linkage characteristic of the Fmoc-protected amino acid. The presence of a base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. total-synthesis.com

An alternative and often preferred reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is more stable and less prone to side reactions like the formation of oligopeptides. total-synthesis.com The mechanism with Fmoc-OSu is similar, involving the nucleophilic attack of the amino group on the carbonyl carbon, but in this case, N-hydroxysuccinimide is the leaving group, which is less reactive than chloride and results in a cleaner reaction.

The kinetics of Fmoc protection reactions are generally fast. scielo.org.mx However, factors such as the solvent, temperature, and the specific base used can influence the reaction rate and yield. For instance, using a more hindered base might slow down the reaction but can also suppress potential side reactions. The stereochemistry at the alpha-carbon of the butanoic acid is retained throughout the reaction as the chiral center is not directly involved in the bond-forming or bond-breaking steps.

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Description | Typical Conditions | Mechanistic Implication |

| Fmoc Reagent | The source of the Fmoc protecting group. | Fmoc-Cl, Fmoc-OSu | The leaving group (Cl⁻ or OSu⁻) influences reactivity and side products. |

| Solvent | The medium for the reaction. | Dioxane/water, DMF | Affects the solubility of reactants and can influence the reaction rate. |

| Base | Neutralizes the acid byproduct. | NaHCO₃, Pyridine | Prevents protonation of the amine, ensuring its nucleophilicity. |

| Temperature | The thermal condition of the reaction. | Room Temperature | Controls the reaction kinetics and minimizes thermal degradation. |

Mechanistic Insights into Derivatization Reactions of this compound

The structure of this compound offers several sites for derivatization, primarily at the carboxylic acid group and the bromine atom on the side chain. These reactions are pivotal for incorporating this amino acid derivative into larger molecules or for creating novel functional compounds.

The bromine atom on the butanoic acid side chain is susceptible to nucleophilic substitution reactions . smolecule.com This allows for the introduction of a wide array of functional groups. The mechanism of this substitution is typically of the S_N2 type, where a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion acts as the leaving group. The reaction proceeds with an inversion of configuration if the carbon were chiral, though in this specific location, it is not a stereocenter. The rate of this reaction is dependent on the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.

Esterification of the carboxylic acid group is another common derivatization. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. smolecule.com

Amide formation is crucial for integrating this compound into peptide chains. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. embrapa.br The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of another molecule to form the amide bond. embrapa.br

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reagents | Key Intermediate | Mechanistic Pathway |

| Nucleophilic Substitution | Nucleophile (e.g., N₃⁻, CN⁻) | - | S_N2 |

| Esterification | Alcohol, Acid Catalyst | Protonated Carbonyl | Nucleophilic Acyl Substitution |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | O-Acylisourea | Nucleophilic Acyl Substitution |

Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies

The elucidation of the reaction mechanisms involving this compound relies heavily on a suite of advanced spectroscopic and analytical techniques. These methods provide crucial information about the structure of reactants, intermediates, and products, as well as the kinetics of the reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these studies. ¹H and ¹³C NMR spectra are used to confirm the structure of the synthesized this compound and its derivatives. acs.org For mechanistic studies, in-situ NMR monitoring can track the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction kinetics. acs.org Two-dimensional NMR techniques, such as COSY and HSQC, can help in assigning complex spectra and identifying the connectivity of atoms, which is particularly useful for characterizing reaction intermediates.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of the compounds, which aids in their identification. chainonbio.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of molecules with high accuracy. nih.gov In mechanistic studies, MS can be used to detect transient intermediates by coupling the reaction setup to the mass spectrometer. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of isolated ions, which can be invaluable for distinguishing between isomers and understanding rearrangement processes. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecules. For instance, the formation of the carbamate in the synthesis of this compound can be monitored by the appearance of the characteristic C=O stretching vibration of the Fmoc group. Similarly, the progress of esterification or amidation can be followed by observing the changes in the carbonyl and N-H stretching regions of the spectrum.

Computational chemistry complements these experimental techniques by providing theoretical insights into reaction mechanisms. researchgate.netmdpi.com Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates. researchgate.netmdpi.com This can help to rationalize experimentally observed reactivity and selectivity, and to predict the most likely reaction pathways.

Table 3: Spectroscopic and Analytical Techniques for Mechanistic Studies of this compound

| Technique | Information Provided | Application in Mechanistic Studies |

| NMR Spectroscopy | Structural information, reaction kinetics | Identification of intermediates, determination of reaction rates, stereochemical analysis. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Detection of transient species, structural elucidation of products and byproducts. |

| FTIR Spectroscopy | Functional group identification | Monitoring the progress of reactions by observing changes in characteristic vibrational bands. |

| Computational Chemistry | Energetics and structures of intermediates and transition states | Modeling reaction pathways, predicting reactivity and selectivity. |

Structure Activity Relationship Sar Studies of C19h18brno4 Derivatives

Methodologies for Investigating Structure-Activity Relationships

The exploration of SAR for derivatives of C19H18BrNO4, like other bioactive scaffolds, employs a range of systematic approaches to identify the chemical features crucial for their biological effects. pharmafeatures.comuzh.ch These investigations are fundamental in the journey from a preliminary "hit" compound to a refined "lead" with enhanced potency and selectivity. rug.nl

SAR studies can be broadly categorized into qualitative and quantitative methods. Qualitative SAR involves the systematic modification of a lead compound to discern which functional groups are essential for its activity. frontiersin.org For instance, altering or removing a specific group and observing the resultant change in biological effect provides a foundational understanding of the molecule's pharmacophore. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. acs.orgresearchgate.net These models are invaluable for predicting the activity of novel analogs before their synthesis, thereby streamlining the drug discovery process. researchgate.net The goal is to create an equation that not only explains the observed activities but also has predictive power for new, unsynthesized molecules. researchgate.net

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. acs.orgplos.org This technique involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. plos.org These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization due to their efficient binding. hilarispublisher.com

Once fragment hits are identified, often through biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, they can be grown, linked, or merged to create more potent molecules. acs.orgrsc.org For a scaffold like isatin (B1672199), fragments binding to different pockets of a target protein, such as tubulin, could be linked to generate a larger, more potent inhibitor. rsc.org This approach allows for a more detailed exploration of the binding site and a better understanding of the SAR at a granular level. acs.org

Impact of Substituent Effects on Biological Activity of this compound Analogs

The biological activity of isatin derivatives is profoundly influenced by the nature and position of substituents on the indole (B1671886) ring system. rug.nl SAR studies on various isatin analogs have revealed key insights into optimizing their potency as, for example, anticancer agents. acs.org

For instance, in a series of N-alkylisatins, the introduction of an aromatic ring at the N1 position via a one or three-carbon linker was shown to enhance cytotoxic activity compared to simpler alkyl substituents. Furthermore, the presence of electron-withdrawing groups at the meta or para positions of this N1-benzyl ring was found to be more favorable for activity than substitution at the ortho position. Halogenation at the C5 and C7 positions of the isatin core, such as the bromine atom in the title compound, has also been shown to be a critical determinant of activity. Specifically, 5,7-dibromoisatin analogs have demonstrated potent inhibition of tubulin polymerization. acs.org

The table below illustrates hypothetical SAR data for a series of isatin analogs, demonstrating the impact of various substituents on biological activity.

| Compound ID | R1 (N-substitution) | R5 | R7 | IC50 (µM) |

| This compound | -(CH2)-(4-ethoxy-3-methoxyphenyl) | Br | CH3 | Hypothetical |

| Analog 1 | -CH3 | H | H | >50 |

| Analog 2 | -CH2-Ph | H | H | 15.2 |

| Analog 3 | -CH2-(4-Cl-Ph) | H | H | 8.5 |

| Analog 4 | -CH2-Ph | Br | H | 5.1 |

| Analog 5 | -CH2-(4-Cl-Ph) | Br | Br | 0.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Conformational Analysis and its Influence on Molecular Recognition and Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis explores the energetically favorable spatial arrangements of a molecule and how these shapes influence molecular recognition and biological activity.

For flexible molecules like the N-substituted isatin derivatives, the ability to adopt a specific conformation that is complementary to the binding site of the target protein is paramount. The linker between the isatin core and the substituted phenyl ring in the title compound allows for a degree of rotational freedom. Conformational analysis can help determine the preferred spatial orientation of these two ring systems, which in turn dictates how effectively the molecule can fit into the binding pocket of a protein like tubulin. Techniques such as NMR spectroscopy and computational modeling are employed to understand these conformational preferences. Restraining the conformational flexibility, for instance by incorporating the N1-substituent into a new ring system, is a known strategy in medicinal chemistry to potentially increase biological activity by locking the molecule into its bioactive conformation. rug.nl

Computational Approaches to SAR Modeling for this compound

Computational chemistry provides powerful tools to model and predict the biological activity of compounds, accelerating the drug design process.

As mentioned, QSAR models provide a quantitative link between structure and activity. acs.org Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build these models.

These techniques involve aligning a series of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting data is then correlated with the biological activity to generate a 3D map that highlights regions where modifications to the molecule would likely increase or decrease its potency. For isatin derivatives targeting tubulin, 3D-QSAR studies have successfully identified key structural requirements for potent inhibitory activity, such as the need for bulky, electronegative substituents in specific regions. Such models can guide the rational design of new, more effective this compound analogs.

Artificial Neural Networks and Support Vector Machines in SAR

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in this field, with Artificial Neural Networks (ANN) and Support Vector Machines (SVM) emerging as powerful tools for developing predictive SAR models.

Artificial Neural Networks (ANN) in SAR

Artificial Neural Networks are computational models inspired by the structure and function of biological neural networks. In SAR studies, ANNs are utilized to learn complex, non-linear relationships between the structural features of molecules and their corresponding biological activities. These networks consist of interconnected nodes, or neurons, organized in layers. An input layer receives data representing molecular descriptors, which are numerical representations of a molecule's physicochemical properties. This information is then processed through one or more "hidden" layers, ultimately producing an output that predicts the biological activity.

The strength of ANNs lies in their ability to model intricate patterns in large datasets without prior assumptions about the underlying relationships. For instance, in the context of SAR for synthetic aperture radar (SAR) image analysis, which is an unrelated field but demonstrates the capability of the technology, convolutional neural networks (CNNs), a type of ANN, have been effectively used for tasks like target recognition and image classification by learning hierarchical features from raw data mdpi.comresearchgate.netgithub.io. This ability to automatically extract relevant features is highly valuable in SAR studies, where the precise molecular attributes responsible for a given activity are often unknown.

Support Vector Machines (SVM) in SAR

Support Vector Machines are a class of supervised learning algorithms used for classification and regression analysis wikipedia.org. In SAR, SVMs are employed to classify compounds as active or inactive based on their molecular descriptors. The core principle of SVM is to find an optimal hyperplane that best separates the data points of different classes in a high-dimensional space wikipedia.org. This is achieved by maximizing the margin, or the distance, between the hyperplane and the nearest data points of each class, which are termed support vectors wikipedia.org.

One of the key advantages of SVMs is their ability to handle high-dimensional data and their robustness to overfitting, particularly when the number of features is large compared to the number of data points. Furthermore, through the use of "kernel functions," SVMs can efficiently perform non-linear classifications by mapping the input data into a higher-dimensional feature space where a linear separation is possible wikipedia.orgripublication.com. The application of SVMs has been widespread, from classifying proteins to analyzing satellite data, demonstrating their versatility wikipedia.org. In the context of SAR imagery analysis, SVMs have been successfully used for tasks like change detection and object classification ripublication.commdpi.comdlr.deresearchgate.net.

While no specific data tables or detailed research findings for this compound derivatives can be presented due to the lack of available studies, the general principles of how ANN and SVM are applied in SAR can be illustrated. A hypothetical data table for an ANN or SVM study would typically include columns for the compound identifier, various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), and the experimentally determined biological activity (e.g., IC50). The goal of the computational model would be to predict the activity based on the descriptors.

For example, a study on a series of kinase inhibitors might use these techniques to build a model that predicts inhibitory potency. The findings would then guide the synthesis of new derivatives with modified functional groups to enhance activity. The success of such a model is evaluated based on its predictive accuracy on a separate test set of compounds.

Biological Activity Research in Vitro and Non Human in Vivo of C19h18brno4

In Vitro Assessment of Specific Biological Activities of C19H18BrNO4

Preliminary in vitro studies have been crucial in identifying the potential therapeutic applications of this compound. These laboratory-based assessments have focused on its effects against various microbes and cancer cell lines, and its ability to inhibit specific enzymes.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The structural features of this compound, which include a brominated butanoic acid moiety, suggest potential antimicrobial properties. smolecule.com Research into chromene derivatives, a class of compounds to which this compound is related, has shown that synthetic analogues can exhibit notable antimicrobial and antifungal effects. derpharmachemica.com

In one study, various chromene derivatives were screened for their in vitro antimicrobial activity using the microdilution broth method to determine their minimum inhibitory concentrations (MIC). derpharmachemica.com While specific data for this compound was not detailed, the study did find that certain related compounds showed good activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Streptococcus pyogenes. derpharmachemica.com Additionally, several derivatives demonstrated good antifungal activity against Candida albicans. derpharmachemica.com These findings highlight the potential of this class of compounds, including this compound, as antimicrobial agents.

Anticancer Activity in Cell Lines and Associated Molecular Mechanisms

The potential of this compound as an anticancer agent has been explored through its effects on various cancer cell lines. A compound with the molecular formula this compound, identified as a halogenated tyrosinoid from the marine ascidians Botryllus sp. and Botryllus schlosseri, was found to exhibit cytotoxic activity against the HCT116 human colon cancer cell line, with an IC50 value of 17 μg/mL. ebin.pub However, this activity was described as marginal and was found to be inactive in in vivo models. ebin.pub

The broader class of isoquinoline (B145761) alkaloids, which share structural similarities with certain this compound isomers, includes well-known anticancer agents. chemenu.comchemenu.com This suggests that the core structure of this compound may serve as a scaffold for the development of new anticancer drugs.

| Cell Line | Compound Type | IC50 Value | Source |

|---|---|---|---|

| HCT116 (Human Colon Cancer) | Halogenated Tyrosinoid (this compound) | 17 μg/mL | ebin.pub |

Inhibition of Specific Enzymes and Molecular Targets (e.g., Topoisomerases, Integrase)

Research suggests that compounds structurally related to this compound may act as enzyme inhibitors. ncl.res.in The fluorenyl group present in one isomer of this compound is known for its ability to interact with biological targets, potentially influencing cell signaling pathways. smolecule.com Interaction studies using techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) can help elucidate how this compound binds to macromolecules such as proteins and nucleic acids. smolecule.com

While direct studies on this compound's inhibition of topoisomerases or integrase are not specified, the cytotoxic activity observed in cancer cell lines often points towards interference with enzymes crucial for cell replication and maintenance, such as topoisomerases.

Mechanistic Studies of Biological Action at the Cellular and Sub-Cellular Level

Understanding the mechanism of action of this compound at the cellular level is key to its development as a therapeutic agent. For the halogenated tyrosinoid variant, its cytotoxic effect on HCT116 cells implies an interference with essential cellular processes, leading to cell death. ebin.pub

For isomers containing a fluorenyl group, the mechanism could involve interactions with specific cellular pathways. smolecule.com The versatility of the compound's functional groups, such as the bromine atom which can undergo nucleophilic substitution, allows for the potential to create derivatives with more targeted mechanisms of action. smolecule.com

Investigation of Biological Effects in Model Organisms (Non-Human)

The use of non-human model organisms is a critical step in evaluating the biological effects of a compound in a whole-system context. antibodies-online.com While in vitro studies provide valuable preliminary data, in vivo studies are necessary to understand a compound's activity within a living organism.

In the case of the this compound compound isolated from marine ascidians, it was reported to be inactive in vivo, despite showing marginal cytotoxic activity in vitro. ebin.pub This highlights the complexities of translating in vitro findings to whole-organism efficacy. The reasons for this inactivity could be manifold, including issues with bioavailability, metabolism, or distribution within the organism.

Further research using various model organisms, such as the fruit fly (Drosophila melanogaster) or zebrafish (Danio rerio), could provide more detailed insights into the genetic and developmental effects of this compound and its derivatives. yourgenome.orgbio-techne.comharvard.edu

Theoretical and Computational Studies of C19h18brno4

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. For isomers of C19H18BrNO4, such calculations can elucidate electron distribution, molecular orbital energies, and other electronic descriptors that govern the molecule's stability and reactivity.

One doctoral thesis details the use of DFT calculations with the B3LYP functional for mechanistic studies of reactions involving complex organic molecules. rptu.de While the thesis provides elemental and mass spectrometry analysis for a compound with the formula this compound, confirming its synthesis, it does not present a specific electronic structure analysis of this molecule. rptu.decaltech.edu The general computational methodology described involves the use of the 6-31G(d) basis set for atoms like hydrogen, carbon, nitrogen, and oxygen, which is a standard approach for obtaining reliable geometries and electronic properties for organic compounds. rptu.de

The electronic structure is key to the function of certain isomers. For example, Botryllamides, a class of compounds that includes an isomer of this compound, are known for their interesting biological activities, which are intrinsically linked to their electronic features. mdpi.commdpi.com The presence of conjugated systems, such as the 2-methoxy-p-coumaric acid moiety in Botryllamides, is essential for their activity as inhibitors of the Breast Cancer Resistance Protein (BCRP). mdpi.comsemanticscholar.org The delocalized π-electrons in these systems, which can be modeled using quantum chemical methods, are crucial for their interaction with biological targets.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules, allowing for the exploration of their conformational landscape over time. This is particularly important for flexible molecules, as their biological activity or material properties can depend on the accessible conformations.

Currently, specific MD simulation studies exclusively focused on a this compound isomer are not extensively documented in publicly available literature. However, the principles of conformational analysis are critical for understanding related compounds. For instance, the structure-activity relationship (SAR) studies of Botryllamide analogues implicitly depend on their three-dimensional shape and flexibility. mdpi.comsemanticscholar.org Exploring the conformational space would be a crucial step in understanding how these molecules adapt their shape to fit into the binding site of a protein like BCRP. Such studies would typically involve simulating the molecule in a solvent box, often water, to mimic physiological conditions and observing its structural evolution over nanoseconds or longer.

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of chemical compounds and elucidating the mechanisms of chemical reactions. This often involves calculating the energies of reactants, transition states, and products to map out a reaction pathway.

Research on the synthesis of complex molecules has identified intermediates with the formula this compound. caltech.eduminia.edu.eg One study on multicomponent aryne reactions proposes a mechanistic pathway for the formation of an ortho-disubstituted arene, which is presumed to proceed through a benzocyclobutenoxide intermediate. caltech.edu While this provides a logical pathway, detailed computational analysis, such as the calculation of activation barriers for each step involving the this compound isomer, has not been published. Such calculations would provide quantitative support for the proposed mechanism and offer deeper insight into the factors controlling the reaction's outcome. Theoretical analyses of similar reaction types, like the ruthenium-catalyzed hydroamidation to form Botryllamides, suggest that the reaction is initiated by the protonation of a coordinated alkyne to form a metal-vinyl intermediate, rather than through oxidative addition. researchgate.net This highlights the role of computational chemistry in refining our understanding of complex reaction mechanisms.

Ligand-Receptor Interaction Modeling and Binding Affinity Predictions (Theoretical/Computational)

For biologically active isomers of this compound, understanding their interaction with protein targets is key to explaining their mechanism of action. Molecular docking and other computational modeling techniques are used to predict the binding mode and affinity of a ligand to a receptor.

Botryllamides, which include the isomer Botryllamide D (this compound), have been identified as selective inhibitors of the BCRP transporter, a protein associated with multidrug resistance in cancer. mdpi.commdpi.comebin.pub In silico studies have been instrumental in understanding this interaction. A structure-activity relationship (SAR) study on Botryllamides proposed two key binding interactions with the BCRP protein. mdpi.comsemanticscholar.org These computational models suggest that the 2-methoxy-p-coumaric acid part of the molecule is a critical pharmacophore. mdpi.com Molecular modeling studies of the BCRP transporter have been used to understand the mechanism of action of various inhibitors, providing a framework for interpreting the activity of the Botryllamides. semanticscholar.org While detailed binding energy calculations for the this compound isomer itself are not specified, the use of molecular modeling is explicitly mentioned in the context of defining the binding site and understanding SAR. semanticscholar.orgscribd.com

Development and Application of Machine Learning Methods in this compound Research

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly used in chemistry and drug discovery to predict the properties and activities of compounds based on their structural features.

As of now, there are no specific reports on the application of machine learning methods developed exclusively for this compound. However, the broader context of drug discovery and materials science suggests a high potential for such applications. For example, QSAR models are frequently built for classes of compounds to predict their biological activity. The SAR studies on Botryllamides provide the foundational data that could be used to train an ML model. mdpi.comsemanticscholar.org Such a model could then be used to predict the BCRP inhibitory activity of new, unsynthesized Botryllamide analogues, thereby accelerating the discovery of more potent and selective inhibitors. The development of such predictive models represents a frontier in the computational study of biologically active molecules.

Advanced Analytical Methodologies for C19h18brno4 Research

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment in Research Contexts

Spectroscopy is fundamental to the characterization of molecular structures. msu.edu Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are indispensable tools in the synthesis and analysis of C19H18BrNO4 isomers, providing complementary information to confirm structure and assess purity. utdallas.eduderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. chemistrytalk.org By analyzing the chemical shifts, integration, and splitting patterns of nuclei (typically ¹H and ¹³C), researchers can piece together the molecular skeleton. libretexts.org

In the study of a naphthalimide derivative isomer of this compound, ¹H and ¹³C NMR were used for structural confirmation. The analysis was conducted in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. orgsyn.org The ¹H NMR spectrum revealed distinct signals corresponding to the different types of protons in the molecule, including aromatic protons and those in the aliphatic chain. orgsyn.org The ¹³C NMR spectrum complemented this by identifying the various carbon environments, from the carbonyl groups to the methyl group at the end of the hexanoic acid ester chain. orgsyn.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a this compound Isomer (N-hexanoic acid methyl ester-4-bromo-1,8-naphthalimide) orgsyn.org Data recorded on a 400 MHz spectrometer in CDCl₃.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. orgsyn.org For isomers of this compound, such as those based on a chromene scaffold, IR spectroscopy can confirm the presence of key functional groups like hydroxyl (-OH), amine (-NH₂), and ester (-C=O) groups. researchgate.nettanta.edu.eg

For a representative chromene isomer, Ethyl 2-amino-4-(3-bromophenyl)-7-hydroxy-5-methyl-4H-chromene-3-carboxylate, characteristic IR absorptions are expected for its functional groups. researchgate.net The analysis would reveal a broad O-H stretch from the hydroxyl group, N-H stretching from the primary amine, and a strong C=O stretch from the ester group, among others. tanta.edu.eg

Table 2: Expected Characteristic IR Absorptions for a Chromene Isomer of this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and molecular formula of a compound. scribd.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. chemicalbook.com

For different isomers of this compound, HRMS analysis consistently confirms the molecular formula. In one study, the protonated molecule [M+H]⁺ was observed at an m/z (mass-to-charge ratio) of 404.0496, which corresponds closely to the calculated value of 404.0492. researchgate.net Another investigation found a value of 404.0505 for a different isomer. chemicalbook.com A separate study using Electrospray Ionization (ESI-MS) also identified the protonated molecule at an m/z of 404.07. orgsyn.org The fragmentation pattern, which results from the breakup of the molecular ion, can also provide valuable structural clues, though specific fragmentation data for this compound is not detailed in the available literature.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound Isomers

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π systems, such as the aromatic and heterocyclic rings found in isomers of this compound. researchgate.net The wavelength of maximum absorbance (λmax) is characteristic of a molecule's chromophores.

While specific λmax values for this compound isomers are not available in the cited literature, it is expected that these compounds would exhibit significant UV absorption due to their extended conjugated systems. researchgate.net For example, chromene or naphthalimide cores contain multiple double bonds and aromatic rings, which lead to π-π* electronic transitions. orgsyn.orgresearchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound, making UV-Vis spectroscopy a valuable quantitative tool for determining the concentration of this compound in solution.

Chromatographic Techniques for Separation, Isolation, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. tanta.edu.eg It is essential during chemical synthesis for monitoring reaction progress, isolating the desired product, and assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Check

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used extensively in synthetic organic chemistry. It operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase.

In the synthesis of chromene derivatives with the formula this compound, TLC is used to monitor the progress of the reaction. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The retention factor (Rf)—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is a characteristic property of a compound in a given solvent system. Once the reaction is complete, TLC is again used to confirm the purity of the isolated product; a pure compound should ideally appear as a single spot on the TLC plate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgspectroinlets.com In the context of this compound research, GC-MS is employed to analyze volatile derivatives or thermally stable isomers of the compound. The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the column. spectroinlets.com Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and a precise mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for structural elucidation and confirmation. wikipedia.org

Research involving a this compound isomer utilized high-resolution mass spectrometry (HRMS) with a GC interface to confirm its molecular formula. rptu.de The analysis yielded distinct peaks corresponding to the isotopic distribution of bromine (79Br and 81Br), a key indicator for a bromine-containing compound. rptu.de

| Isotope | Calculated m/z | Found m/z |

|---|---|---|

| [M+] with 79Br | 403.0419 | 403.0410 |

| [M+] with 81Br | 405.0399 | 405.0392 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgshimadzu.com It is particularly vital in the synthetic research of this compound isomers for assessing the purity of the final product and monitoring the progress of a reaction. The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to travel at different speeds and thus separate. shimadzu.comlibretexts.org

In studies of this compound compounds, HPLC is often coupled with mass spectrometry (LC-MS). This allows for the verification of the molecular weight of the compound eluting from the column, providing an additional layer of confirmation. For example, the LC-MS analysis of a novel N-4-piperazinyl-ciprofloxacin-chalcone hybrid with the formula this compound showed the expected molecular ion peaks corresponding to the bromine isotopes. minia.edu.eg Similarly, the synthesis of N-hexanoic acid methylester-4-bromo-1,8-naphthalimide was confirmed by mass spectrometry, which found the protonated molecule [M+H]+. lookchem.com

| Isomer Type | Ion Type | Expected m/z | Found m/z | Reference |

|---|---|---|---|---|

| Chalcone Derivative | [M+1] | 404 (79Br), 406 (81Br) | 404 (92%), 406 (100%) | minia.edu.eg |

| Naphthalimide Derivative | [M+H]+ | 403.04 | 404.07 | lookchem.com |

| Benzamide Derivative | [M+H]+ | 404.0492 | 404.0505 | caltech.educaltech.edu |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination in Research

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. domainex.co.ukjic.ac.uk This technique is the gold standard for establishing the absolute stereochemistry and solid-state conformation of molecules, which is particularly critical for a formula like this compound that corresponds to multiple chiral isomers, such as (R)- and (S)-Fmoc-2-amino-4-bromobutanoic acid. smolecule.comsigmaaldrich.com

The method involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. domainex.co.uk The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. jic.ac.uk By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, build an atomic model of its structure. jic.ac.uk For isomers of this compound, X-ray crystallography would provide unambiguous proof of the connectivity of the atoms, the configuration of stereocenters, and details of intermolecular interactions in the solid state, such as hydrogen bonding. nih.govsaromics.com This level of structural detail is unattainable through most other analytical techniques and is fundamental for understanding structure-activity relationships in fields like medicinal chemistry. nih.gov

Elemental Analysis and Microanalytical Techniques in Support of Synthetic Research

Elemental analysis is a foundational microanalytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. It serves as a crucial checkpoint in synthetic chemistry to verify that a newly synthesized compound has the expected empirical formula. rsc.orgclockss.org For any purported isomer of this compound, the experimental results from elemental analysis must align closely with the calculated theoretical percentages.

In numerous research projects focused on synthesizing different isomers of this compound, elemental analysis was performed to confirm the composition of the products. rsc.orgclockss.orgderpharmachemica.com The consistency between the found and calculated values provides strong evidence that the target compound has been successfully synthesized with a high degree of purity. derpharmachemica.com

| Element | Calculated % | Found % (Isomer 1) clockss.org | Found % (Isomer 2) derpharmachemica.com | Found % (Isomer 3) rsc.orgrptu.de |

|---|---|---|---|---|

| Carbon (C) | 56.45 | 56.39 | 56.41 | 56.07 |

| Hydrogen (H) | 4.49 | 4.54 | 4.48 | 4.78 |

| Nitrogen (N) | 3.46 | 3.61 | 3.40 | 3.14 |

Advanced Characterization Methods for Elucidating Molecular Interactions and Properties Relevant to Research

Beyond confirming structure and purity, advanced analytical methods are used to probe the dynamic behavior and interactive properties of this compound isomers. These interactions are fundamental to a molecule's function in various chemical and biological systems. ki.sigatech.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed structure of molecules in solution. unl.pt For this compound isomers, 1H NMR and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing researchers to piece together the molecular skeleton. clockss.orgderpharmachemica.com Advanced NMR techniques can also reveal through-space correlations (e.g., NOESY), which help define the molecule's three-dimensional conformation in solution and study its interactions with other molecules, such as proteins or nucleic acids. unl.pt

Computational Modeling and Molecular Dynamics Simulations are increasingly used to complement experimental data. advancedsciencenews.com These methods can predict the likely conformations of a molecule and simulate its interactions with a biological target on a dynamic basis. For an isomer like (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid, which contains a fluorenyl group known to interact with biological targets, computational docking could predict binding modes and affinities. smolecule.comnih.gov These simulations provide insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex, guiding further research in areas like drug design. advancedsciencenews.com

Q & A

Basic: What initial characterization methods are essential for confirming the molecular structure of C19H18BrNO4?

To confirm the structure, use ¹H/¹³C NMR to assign proton and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl or nitro groups), and high-resolution mass spectrometry (HRMS) to verify the molecular formula. For purity, combine elemental analysis (within ±0.4% of theoretical values) with chromatographic techniques (HPLC or GC). Crystalline samples should undergo X-ray diffraction for absolute stereochemistry confirmation. Always cross-validate results with literature data for known analogs .

Basic: How should a researcher design a reproducible synthesis protocol for this compound?

Begin with a trial experiment to identify optimal reaction parameters (temperature, solvent, catalyst). Control variables systematically: fix the molar ratio of brominated precursors while varying reaction time. Document raw data (e.g., yields, purity) in appendices and process critical metrics (e.g., reaction efficiency) in tables. Use error bars (standard deviation) and t-tests to assess reproducibility across replicates. Include a materials list with batch numbers and purification methods (e.g., column chromatography gradients) .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Contradictions (e.g., unexpected ¹³C shifts) require iterative validation :

- Compare with literature analogs (e.g., brominated aromatic ketones) .

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Re-run experiments under controlled humidity/temperature to rule out environmental artifacts.

- Consult computational chemistry (DFT calculations) to predict NMR/IR spectra .

Publish unresolved discrepancies as open questions in the conclusion .

Advanced: What methodologies are effective in optimizing the regioselectivity of bromination in this compound synthesis?

Use a DoE (Design of Experiments) approach to test variables:

- Solvent polarity (e.g., DMF vs. THF) and Lewis acid catalysts (e.g., FeBr₃).

- Monitor reaction progress via TLC/GC-MS at intervals.

- Analyze outcomes with ANOVA to identify significant factors.

Compare regioselectivity with X-ray crystallography or NOESY to confirm positional isomerism. Document competing pathways (e.g., para vs. ortho substitution) in a reaction mechanism table .

Basic: How should researchers conduct a literature review to contextualize studies on this compound?

Use PubMed/SciFinder with keywords: “brominated aromatic compounds,” “kinase inhibitors,” or “metabolic stability.” Filter for primary sources (ACS, RSC journals) and exclude non-peer-reviewed platforms. Create a comparative table of analogs, highlighting structural differences and bioactivity. Cite recent reviews (last 5 years) to identify gaps (e.g., limited in vivo data) .

Advanced: What strategies address discrepancies in the biological activity reported for this compound across studies?

- Replicate assays using standardized protocols (e.g., ATP concentration in kinase assays).

- Validate cell lines via STR profiling and control for passage number.

- Perform dose-response curves with IC₅₀/EC₅₀ calculations using nonlinear regression.

- Use meta-analysis to pool data from multiple studies, applying Cochran’s Q test to assess heterogeneity .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC.

- Monitor hydrolytic stability in buffered solutions (pH 1–10) using UV-Vis spectroscopy.

- Quantitate impurities with LC-MS and reference standards. Report degradation products in a supplementary table .

Advanced: How can computational modeling enhance the understanding of this compound’s pharmacophore?

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) using crystallographic structures (PDB).

- Calculate binding free energies (MM-PBSA) to rank ligand efficiency.

- Validate models with SAR (structure-activity relationship) data from analogs.

- Publish docking poses and energy heatmaps as supplementary figures .

Basic: What ethical guidelines apply when publishing data on this compound?

- Disclose conflicts of interest (e.g., funding sources).

- Include ethics committee approval for biological studies.

- Adhere to copyright rules when reproducing spectra/charts.

- Use Turnitin to ensure originality and cite all sources in ACS/CSE format .

Advanced: How should researchers plan long-term studies on this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.